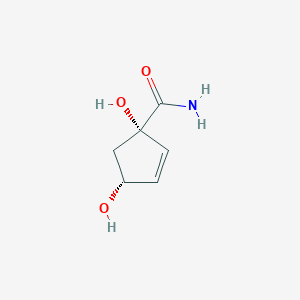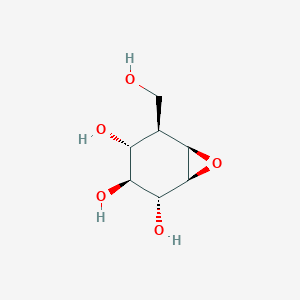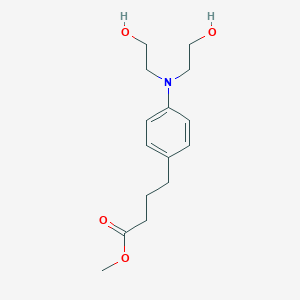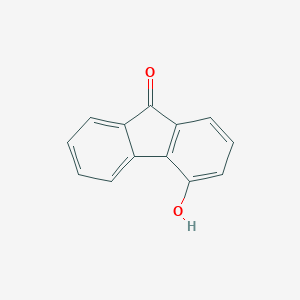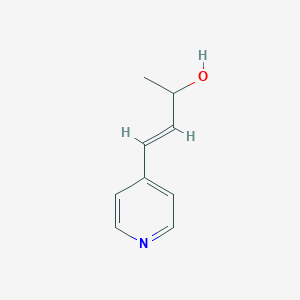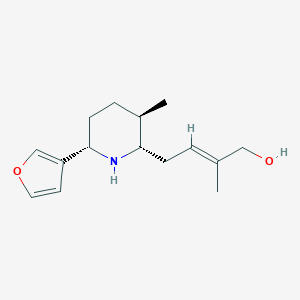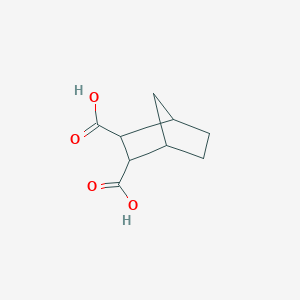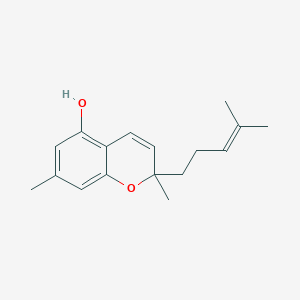
2,7-Dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-ol
Descripción general
Descripción
“2,7-Dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-ol” is a chemical compound with the molecular formula C10H18O . It is also known by other names such as 2,7-Dimethyl-2,6-octadien-1-ol, 2,7-Dimethyl-octa-2,6-dien-1-ol, and 2,7-Dimethylocta-2,6-dienol .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is JSMKSZJPQZMEHN-JXMROGBWSA-N .Aplicaciones Científicas De Investigación
Neuroprotective Applications
- Benzopyran derivatives, including 2,7-Dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-ol, have been evaluated for their neuroprotective potential. Research indicates that certain derivatives can produce central nervous system depression in mice, showing significant reduction in spontaneous motor activity and exploratory behavior. These compounds have demonstrated anxiolytic activity, skeletal muscle relaxation, and anti-convulsant activity, but lack significant anti-nociceptive activity (Tippu et al., 2018).
Antihypertensive and Vasodilatory Applications
- A series of 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols were synthesized and assessed for their antihypertensive activity. These compounds, when administered orally, showed optimum activity in spontaneously hypertensive rats. Their ability to enhance rubidium-86 efflux from rabbit mesenteric arteries suggests that these compounds might function as potassium-channel activators, indicating potential use in managing hypertension (Ashwood et al., 1990).
- Certain 3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been synthesized, showing selective effects on coronary blood flow relative to mean arterial pressure in anesthetized dogs. These findings suggest potential applications in selective coronary vasodilation without significant hypotensive or tachycardiac effects, indicating their potential in managing cardiac conditions (Cho et al., 1996).
Cardioprotective Applications
- Research on a compound with K+ channel-opening properties, Y-26763, demonstrated significant recovery of post-ischemic cardiac functions and preservation of cellular high-energy phosphates and myocyte ultrastructure in isolated rat hearts under working conditions. This suggests a potential cardioprotective role for certain benzopyran derivatives in ischemic conditions (Rahman et al., 1996).
- Another study indicated that the mitochondrial selective KATP opener BMS-191095 provides cardioprotection without hemodynamic or cardiac electrophysiological side effects, suggesting its potential as a well-tolerated and efficacious cardioprotective agent (Grover et al., 2002).
Antioxidant Properties
- Chromones, including benzopyran derivatives, have been associated with antioxidant properties. These compounds neutralize active oxygen and cut off free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of specific functional groups on the chromone nucleus is suggested to be important for radical scavenging activity (Yadav et al., 2014).
Propiedades
IUPAC Name |
2,7-dimethyl-2-(4-methylpent-3-enyl)chromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-15(18)10-13(3)11-16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJBWZFFBJMJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345752 | |
| Record name | 2,7-Dimethyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-ol | |
CAS RN |
55824-09-4 | |
| Record name | 2,7-Dimethyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

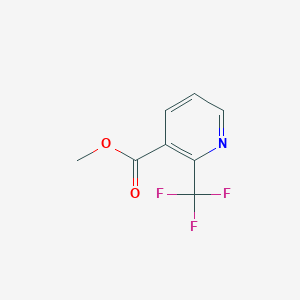
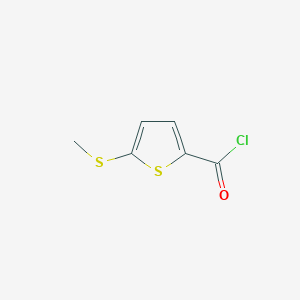
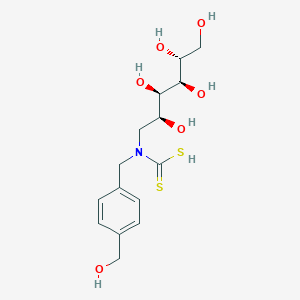
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
